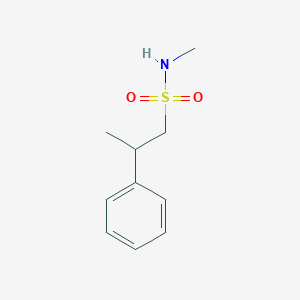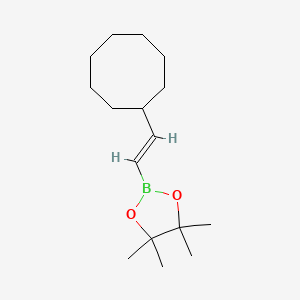
H-Val-PNA.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-PNA.HCl typically involves the coupling of L-Valine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
H-Val-PNA.HCl undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used for hydrolysis reactions.
Reduction: Reducing agents like hydrogen gas and Pd/C are used under mild conditions to reduce the nitro group.
Major Products Formed
Aplicaciones Científicas De Investigación
H-Val-PNA.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a chromogenic substrate to study the activity of proteolytic enzymes such as trypsin, chymotrypsin, and elastase.
Medicine: It is used in diagnostic assays to measure enzyme activity in clinical samples.
Pharmacology: It is used in drug discovery and development to screen for enzyme inhibitors.
Industrial Applications: It is used in quality control assays in the pharmaceutical and biotechnology industries.
Mecanismo De Acción
H-Val-PNA.HCl acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in this compound, 4-nitroaniline is released. The release of 4-nitroaniline can be quantitatively measured due to its chromogenic properties, allowing researchers to determine the activity of the enzyme. The molecular targets are the active sites of the proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Val-Leu-Lys-pNA·2HCl: Another chromogenic substrate used for plasmin activity assays.
H-D-Phe-Pip-Arg-pNA·2HCl: Used for thrombin activity assays.
N-Bz-Ile-Glu-Gly-Arg-pNA·HCl: Used for Factor Xa activity assays.
Uniqueness
H-Val-PNA.HCl is unique due to its specificity for certain proteolytic enzymes and its chromogenic properties, which make it an excellent substrate for enzyme activity assays. Its ability to release 4-nitroaniline upon hydrolysis allows for easy and accurate measurement of enzyme activity .
Propiedades
IUPAC Name |
2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMFJBVZIWWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
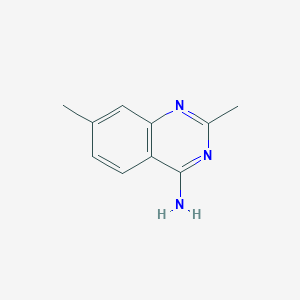
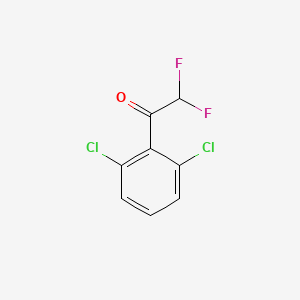
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)
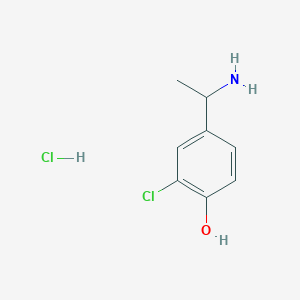

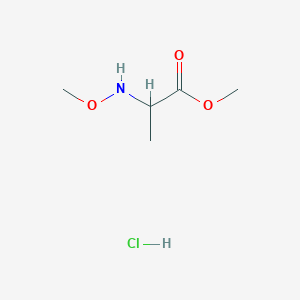
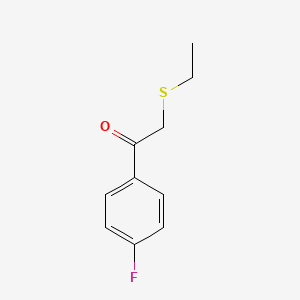
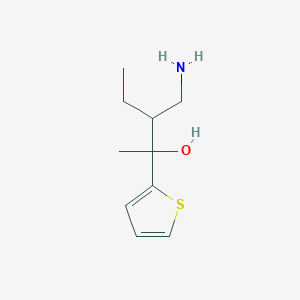
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)
